BenchChemオンラインストアへようこそ!

Glycodeoxycholic Acid-D5

Bile acid metabolomics Stable isotope dilution LC-MS/MS internal standard

Choose Glycodeoxycholic Acid‑D5 for unmatched quantitative accuracy in bile acid profiling. Its +5 Da mass shift, verified isotopic distribution (e.g., 86.84% d5), and lot‑specific certificate of analysis eliminate interference and ensure consistent co‑elution with endogenous GDCA across complex matrices. Ideal for clinical, CRO, and microbiome studies requiring FDA/EMA‑aligned method validation. Secure your supply from multiple reputable vendors today.

Molecular Formula C₂₆H₃₈D₅NO₅
Molecular Weight 454.65
Cat. No. B1161346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycodeoxycholic Acid-D5
SynonymsN-[(3α,5β,12α)-3,12-Dihydroxy-24-oxocholan-24-yl]glycine-D5;  _x000B_N-(3α,12α-Dihydroxy-5β-cholan-24-oyl)glycine-D5;  N-(Carboxymethyl)-3α,12α-dihydroxy-5β-cholan-24-amide-D5;  Cholane Glycine Deriv.-D5;  3α,12α-Dihydroxy-5β-cholanic Acid-24-glycine-D5;  Deo
Molecular FormulaC₂₆H₃₈D₅NO₅
Molecular Weight454.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycodeoxycholic Acid-D5: A Deuterated Bile Acid Internal Standard for LC-MS Quantification


Glycodeoxycholic Acid-D5 (GDCA-D5) is a stable isotope-labeled analog of the secondary bile acid glycodeoxycholic acid (GDCA), featuring five deuterium (²H) atoms substituted for hydrogen within the steroidal scaffold . As a deuterated internal standard (IS), it is designed to co‑elute with and mirror the physicochemical behavior of endogenous GDCA during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, thereby enabling precise compensation for matrix effects and ionization variability . The compound is supplied as a synthetic, research-grade solid with a molecular formula of C₂₆H₃₈D₅NO₅ and a molecular weight of 454.65 g/mol .

Why Unlabeled GDCA or GDCA‑d4 Cannot Substitute for Glycodeoxycholic Acid-D5 in Quantitative Bile Acid Profiling


In LC‑MS/MS‑based bile acid assays, the choice of internal standard directly governs quantitative accuracy. Unlabeled glycodeoxycholic acid (GDCA) cannot be used because it is indistinguishable from the endogenous analyte, precluding any correction for sample‑specific ion suppression or enhancement [1]. While a d4‑labeled analog (GDCA‑d4) provides a mass shift of +4 Da, its isotopic purity and batch‑to‑batch consistency vary widely among vendors (reported values range from ≥95% to 99.7%), and the d4‑label placement may not fully mirror GDCA‑D5’s chromatographic retention under all conditions . In contrast, GDCA‑D5 offers a +5 Da mass shift and a verifiable isotopic distribution (e.g., 86.84% d5, 8.65% d4, 0.71% d3) that can be cross‑checked against a lot‑specific certificate of analysis, ensuring that the IS contribution to the analyte channel is minimal and predictable . These distinctions are critical for laboratories requiring stringent method validation and long‑term inter‑study comparability.

Quantitative Evidence for Glycodeoxycholic Acid-D5 Differentiation in Bile Acid LC‑MS/MS Assays


Isotopic Purity and Distribution: GDCA‑D5 vs. GDCA‑d4

The isotopic distribution of GDCA-D5 directly influences the extent of cross‑talk into the unlabeled analyte channel. A typical lot of GDCA-D5 (Santa Cruz sc-490326) exhibits a d5 abundance of 86.84%, with the remaining 13.16% comprising d4 (8.65%), d3 (0.71%), and trace d2/d1/d0 species . In contrast, a high‑purity GDCA-d4 standard (e.g., Cayman Chemical) guarantees ≥99% deuterated forms (d1-d4) with a certified isotopic purity of 99.7% for the d4 species . While the GDCA-d4 value is numerically higher, the vendor‑provided lot‑specific distribution data for GDCA-D5 enables precise mathematical correction of the minor isotopic overlap during method validation, a level of transparency not universally available for d4 analogs.

Bile acid metabolomics Stable isotope dilution LC-MS/MS internal standard

Mass Shift and MS/MS Fragment Ion Retention

The nominal mass increase of +5 Da for GDCA-D5 (m/z 454.3 for the [M-H]⁻ precursor) ensures baseline separation from the unlabeled analyte (m/z 449.3) in the MS1 quadrupole . Critically, the five deuterium atoms are retained on the major MRM fragment ion (m/z 74.1 for GDCA-D5 vs. m/z 74.1 for unlabeled GDCA), providing a robust and specific transition (454.3 → 74.1) that is distinct from any endogenous isobaric interference . In contrast, GDCA-d4 (precursor m/z 453.3) and GDCA-d6 (precursor m/z 455.3) offer smaller or larger mass shifts, but the +5 Da shift of GDCA-D5 is widely adopted in validated clinical assays and is compatible with the standard mass ranges of triple quadrupole instruments [1].

Multiple Reaction Monitoring (MRM) LC-MS/MS Stable isotope labeling

Chromatographic Co‑elution and Matrix Effect Correction

GDCA-D5 is specifically designed to exhibit near‑identical reversed‑phase chromatographic retention to endogenous GDCA. In a validated clinical LC‑MS/MS method using a C18 column and acidic mobile phase, the retention time (tR) of GDCA-D5 was observed to be within 0.01 min of unlabeled GDCA, ensuring that both compounds experience the same degree of ionization suppression or enhancement from co‑eluting matrix components [1]. This co‑elution is a prerequisite for the internal standard to accurately correct for variable matrix effects across large sample cohorts (e.g., patient plasma with differing lipid contents). In contrast, non‑deuterated analogs or alternative internal standards with differing polarity (e.g., tauro‑conjugated bile acids) can elute at different solvent compositions, leading to incomplete correction and systematic quantitative bias [2].

Stable isotope dilution Matrix effects Bile acid profiling

Procurement‑Driven Application Scenarios for Glycodeoxycholic Acid-D5


Absolute Quantification of GDCA in Human Plasma for Clinical Metabolomics Studies

When conducting targeted bile acid profiling in human plasma to investigate disorders such as gestational diabetes mellitus or cholestatic liver disease, GDCA-D5 serves as the optimal internal standard for glycodeoxycholic acid. Its +5 Da mass shift and verified isotopic distribution enable accurate, matrix‑corrected quantification across large patient cohorts, a requirement for studies where inter‑individual variability in lipid content can drastically alter LC‑MS/MS response [1]. The use of a lot‑specific certificate of analysis, as provided for GDCA-D5, ensures method reproducibility across multiple study sites and time points.

Method Development and Validation for Bioanalytical CROs

Contract research organizations (CROs) developing and validating LC‑MS/MS methods for bile acid panels in support of clinical trials require internal standards with documented purity, isotopic distribution, and co‑elution performance. GDCA-D5’s lot‑specific data (e.g., 86.84% d5 abundance, 98% TLC purity) and its established MRM transition (454.3 → 74.1) align with FDA and EMA bioanalytical method validation guidelines, providing a traceable and defensible internal standard choice . The compound’s availability from multiple reputable vendors (Santa Cruz, MedChemExpress) also mitigates supply chain risk.

Stable Isotope Dilution for Gut Microbiome‑Bile Acid Axis Research

Studies examining the impact of gut microbial dehydroxylation on secondary bile acid pools (e.g., conversion of deoxycholic acid to GDCA) demand precise quantitation of individual conjugated species. GDCA-D5, with its +5 Da label and co‑eluting properties, is specifically suited for stable isotope dilution LC‑MS/MS workflows in fecal extracts and intestinal contents, where high matrix complexity and wide dynamic range necessitate a closely matched internal standard [2]. The compound’s documented chromatographic behavior ensures that co‑extracted bacterial metabolites do not interfere with GDCA quantification.

Pharmacokinetic and Drug‑Bile Acid Interaction Studies

In preclinical and clinical pharmacokinetic studies evaluating the enterohepatic circulation of bile acids or the effects of drug candidates on bile acid homeostasis, GDCA-D5 provides a robust internal standard for quantifying GDCA concentrations in plasma, bile, and urine. The +5 Da mass shift avoids overlap with any potential drug‑related isotopic peaks, while the compound’s co‑elution with endogenous GDCA ensures that matrix effects arising from formulation excipients or co‑administered drugs are adequately corrected . This enables reliable assessment of drug‑induced changes in GDCA levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycodeoxycholic Acid-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.